molecular formula C9H15N3O2 B13864174 methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate

methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B13864174
M. Wt: 197.23 g/mol
InChI Key: CDIYETQVUKDKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate (CAS 162138-71-8) is a chiral, imidazole-derived ester compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . The compound features a propanoate ester moiety attached to a dimethylamino-substituted carbon chain, linked to a 1H-imidazole ring, a privileged structure in drug design . This compound is of significant research interest for the synthesis of more complex molecules targeting hyperproliferative diseases . Its structural features, particularly the imidazole ring, are commonly found in potent inhibitors of cytochrome P450 enzymes, such as retinoic acid metabolism blockers . The methyl ester group can enhance cell membrane permeability and may act as a prodrug, as it is often hydrolyzed in vivo to the active carboxylic acid, a feature common in several therapeutic agents like angiotensin II receptor blockers (ARBs) . Researchers utilize this chemical as a key precursor in the development of novel compounds for investigating pathways involved in cell proliferation, apoptosis, and differentiation . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIYETQVUKDKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CN=CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview and Key Strategies

The synthesis typically starts from methyl 2-amino-3-(1H-imidazol-5-yl)propanoate or related imidazole-containing amino acid derivatives. The key challenges include:

  • Selective alkylation or modification of the imidazole ring.
  • Introduction of the dimethylamino group at the 2-position.
  • Maintaining the integrity of the ester functionality.
  • Avoiding side reactions such as over-alkylation or ring substitution at undesired positions.

Stepwise Preparation Methods

2.1. Starting Material Preparation

  • The precursor, (S)-methyl 2-amino-3-(1H-imidazol-5-yl)propanoate dihydrochloride, is commonly used as the starting material. It can be prepared by esterification of histidine derivatives or by direct synthesis from imidazole-containing amino acids.

2.2. Protection of Imidazole Nitrogen

  • To achieve selective alkylation at the N-3 position of the imidazole ring, the N-1 position is temporarily protected. For example, carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 60 °C for 6 hours is used to form a protected intermediate, such as (S)-methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate, with yields around 69%.

Introduction of the Dimethylamino Group

  • The dimethylamino group is introduced via coupling reactions with 3-(dimethylamino)propanoic acid hydrochloride using carbodiimide-mediated amide bond formation. For example, EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in dichloromethane (DCM) with N-methylmorpholine as base under nitrogen atmosphere at room temperature for 48 hours yields the desired product after chromatographic purification.

2.4. Deprotection and Purification

  • After coupling, deprotection steps involve neutralization and washing with aqueous solutions (e.g., NaHCO3, HCl) followed by drying and recrystallization to isolate the pure methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate compound.

Alternative and Supporting Synthetic Routes

  • Some patents describe related processes involving saponification and decarboxylation steps using sulfuric acid in methanol-water mixtures, but these are more relevant to derivatives and salts of related compounds rather than the exact target compound.

  • Reduction methods using safer hydride reagents like Vitride (sodium bis(2-methoxyethoxy)aluminium hydride) have been applied in similar syntheses involving aminoethyl and imidazole derivatives to avoid hazardous reagents like lithium aluminium hydride. This approach allows simultaneous reduction of multiple carbonyl groups in a one-pot reaction, enhancing safety and cost-effectiveness.

  • Azide coupling methods have been used to form amide bonds starting from hydrazides and amino acid esters, providing an alternative to carbodiimide coupling, though this is less common for this specific compound.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection of Imidazole N-1 Carbonyldiimidazole (CDI), DMF, 60 °C, 6 h ~69 Protects N-1 for selective N-3 alkylation
2 Coupling with Dimethylamino Acid 3-(Dimethylamino)propanoic acid HCl, EDC, DCM, N-methylmorpholine, RT, 48 h ~76 Amide bond formation under nitrogen atmosphere
3 Deprotection and Neutralization NaOH, HCl, NaHCO3 washes, drying, recrystallization - Removes protecting groups and purifies final compound
4 Optional Reduction (if needed) Vitride (Na[AlH(OMe)2]2), safer alternative to LAH - For reduction of carbonyl groups in related derivatives

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-L-histidine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-Dimethyl-L-histidine methyl ester is used as a building block in the synthesis of more complex molecules. It is also used in studies involving metal chelation and coordination chemistry .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of histidine derivatives in biological systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-L-histidine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and affect its catalytic activity . Additionally, the compound can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share key structural motifs with the target molecule:

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Differences
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride Amino group at C2, imidazole at C3, methyl ester C₇H₁₂ClN₃O₂ 205.64 Amino group instead of dimethylamino; hydrochloride salt enhances solubility
(2S)-2-(Dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid Dimethylamino at C2, imidazole at C3, carboxylic acid C₈H₁₃N₃O₂ 183.21 Carboxylic acid instead of ester; lower lipophilicity
Methyl (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoate Acetamido group at C2, imidazole at C3, methyl ester C₉H₁₃N₃O₃ 211.22 Bulky acetamido substituent; potential steric hindrance
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate Tetrazole-linked phenyl group, imidazole at C4, methyl ester C₁₅H₁₆N₆O₂ 312.33 Tetrazole moiety introduces aromaticity and hydrogen-bonding capability
Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride Imidazole at C3 (positional isomer), methyl ester, hydrochloride salt C₇H₁₁ClN₂O₂ 190.63 Imidazole positional isomer (4 vs. 5); altered electronic properties

Q & A

Q. How can researchers address batch-to-batch variability in physicochemical properties during synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) frameworks:
  • Critical Quality Attributes (CQAs) : Monitor ester hydrolysis (via HPLC) and residual solvent levels (GC-MS) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy enables real-time monitoring of reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.